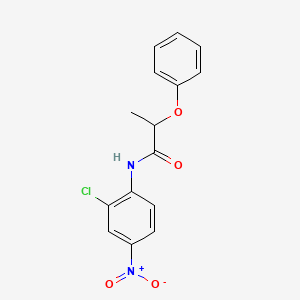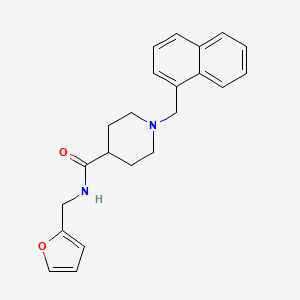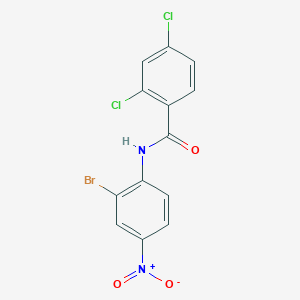
N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)-1-butanamine, commonly known as Venlafaxine, is a medication that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is an antidepressant that is used to treat major depressive disorder, anxiety disorders, and panic disorders.
Mécanisme D'action
Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine, which are neurotransmitters that play a role in regulating mood. By increasing the levels of these neurotransmitters in the brain, Venlafaxine helps to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
Venlafaxine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help to improve mood and alleviate symptoms of depression and anxiety. In addition, Venlafaxine has been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in regulating the body's response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
Venlafaxine has a number of advantages for lab experiments. It is well-tolerated in both animals and humans, and has been extensively studied for its use in treating a variety of conditions. However, there are also some limitations to using Venlafaxine in lab experiments. For example, it can be difficult to control for individual differences in response to the medication, and there may be differences in the way that Venlafaxine affects different populations.
Orientations Futures
There are a number of future directions for research on Venlafaxine. One area of research is focused on understanding the long-term effects of the medication, particularly in terms of its impact on the brain and other physiological systems. Another area of research is focused on identifying biomarkers that can be used to predict individual response to the medication, which could help to improve treatment outcomes. Finally, there is ongoing research focused on developing new medications that target the same neurotransmitter systems as Venlafaxine, but with fewer side effects.
Méthodes De Synthèse
Venlafaxine is synthesized through a multi-step process, starting with the reaction of 4-chloro-3,5-dimethylphenol with tert-butylchloride to form N-(tert-butyl)-4-chloro-3,5-dimethylphenol. This intermediate is then reacted with 1-bromobutane to form N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)-1-butanamine, which is Venlafaxine.
Applications De Recherche Scientifique
Venlafaxine has been extensively studied for its use in treating major depressive disorder, anxiety disorders, and panic disorders. In addition, it has also been studied for its potential use in treating neuropathic pain, hot flashes, and post-traumatic stress disorder. Venlafaxine has been shown to be effective in treating these conditions in both short-term and long-term studies.
Propriétés
IUPAC Name |
N-tert-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-12-10-14(11-13(2)15(12)17)19-9-7-6-8-18-16(3,4)5/h10-11,18H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPKLEOHRMYJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5129260.png)
![2-[(4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5129266.png)

![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5129275.png)
![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)

![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)